molecular formula C16H18FN5O3 B2900838 8-(4-fluorophenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-70-2

8-(4-fluorophenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2900838
CAS No.: 946280-70-2
M. Wt: 347.35
InChI Key: NOABXOBFGYVCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-fluorophenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a chemical compound supplied for research and development purposes. The imidazo[2,1-c][1,2,4]triazine scaffold is of significant interest in medicinal chemistry and drug discovery. This particular analog, featuring a 4-fluorophenyl group and an N-(1-hydroxybutan-2-yl)carboxamide side chain, is designed for investigating novel biologically active molecules. Researchers can utilize this compound as a key intermediate or a building block in the synthesis of more complex target structures. It also serves as a candidate for high-throughput screening campaigns to identify new therapeutic agents or to study structure-activity relationships (SAR). The structural complexity of this molecule suggests potential for interaction with various enzymatic targets, making it a valuable tool for probing biochemical pathways. This product is intended for laboratory research by trained professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate care and safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

8-(4-fluorophenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O3/c1-2-11(9-23)18-14(24)13-15(25)22-8-7-21(16(22)20-19-13)12-5-3-10(17)4-6-12/h3-6,11,23H,2,7-9H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOABXOBFGYVCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-fluorophenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[2,1-c][1,2,4]triazine core, followed by the introduction of the fluorophenyl and hydroxybutan-2-yl groups through nucleophilic substitution and addition reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-(4-fluorophenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybutan-2-yl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the imidazo[2,1-c][1,2,4]triazine core can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, 8-(4-fluorophenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its fluorophenyl group can enhance its interaction with biological targets.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 8-(4-fluorophenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the hydroxybutan-2-yl group can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure and Substituent Analysis

The compound is compared to two closely related analogues from and :

Compound Name Core Structure R1 (Position 8) R2 (Carboxamide Side Chain) Molecular Weight Molecular Formula
Target Compound Tetrahydroimidazo[2,1-c][1,2,4]triazine 4-Fluorophenyl 1-hydroxybutan-2-yl ~347.34* C18H19FN5O3
">CAS 946361-65-5 Tetrahydroimidazo[2,1-c][1,2,4]triazine 4-Ethoxyphenyl 4-methylbenzyl 405.4 C22H23N5O3
">CAS 946361-89-3 Tetrahydroimidazo[2,1-c][1,2,4]triazine 4-Fluorophenyl 3-hydroxypropyl 333.32 C15H16FN5O3

*Calculated based on molecular formula.

Key Observations :

  • R1 Substituent : The 4-fluorophenyl group (target and CAS 946361-89-3) likely improves lipophilicity and resistance to oxidative metabolism compared to the 4-ethoxyphenyl group (CAS 946361-65-5) .
Spectral and Physicochemical Properties

While spectral data for the target compound are unavailable, trends from and provide insights:

Feature Target (Hypothetical) CAS 946361-89-3 () Triazole Derivatives ()
IR ν(C=O) ~1660–1680 cm⁻¹ (carboxamide) Not reported 1663–1682 cm⁻¹ (hydrazinecarbothioamide)
IR ν(NH) ~3150–3300 cm⁻¹ Not reported 3150–3319 cm⁻¹
Molecular Weight 347.34 333.32 405–550 ( compounds)
  • The target’s carboxamide C=O stretch is expected to align with hydrazinecarbothioamide derivatives in .
  • The absence of a C=S band (~1240–1255 cm⁻¹) in the target distinguishes it from triazole-thiones in .

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting solvent systems (e.g., ethanol or DMF for polar intermediates) and temperatures (reflux for cyclization steps). Use HPLC for purification to isolate impurities with retention times >20 minutes . Crystallization in mixed solvents (e.g., ethyl acetate/hexane) can enhance purity. Monitor intermediates via TLC (Rf: 0.3–0.5 in 7:3 hexane:ethyl acetate) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for fluorophenyl (δ ~7.2–7.4 ppm for aromatic protons) and hydroxybutan-2-yl groups (δ ~1.5–3.5 ppm for alkyl protons) .
  • FTIR : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and hydroxyl (O-H stretch at ~3400 cm⁻¹) functionalities .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₇H₁₈FN₅O₃ requires m/z 376.1422) .

Q. How can researchers quantify this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Use square-wave voltammetry (SWV) with a carbon nanofiber-modified screen-printed sensor (linear range: 2.0×10⁻⁹–1.0×10⁻⁶ M) . For LC-MS/MS, employ a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with MRM transitions for fragmentation (e.g., m/z 376→228) .

Advanced Research Questions

Q. What experimental designs are recommended to evaluate its anticancer activity in vitro?

  • Methodological Answer :

  • MTT Assay : Test against MCF-7 and HepG2 cell lines (48-hour incubation, IC₅₀ <10 µM indicates potency) .
  • Apoptosis Assay : Use Annexin V-FITC/PI staining with flow cytometry to quantify early/late apoptosis .
  • Molecular Docking : Target proteins like EGFR (PDB: 3t88) or topoisomerase II (PDB: 4ynt) with AutoDock Vina (binding energy ≤-8.0 kcal/mol) .

Q. How can thermal stability studies inform formulation development?

  • Methodological Answer : Conduct TG-DSC under nitrogen (heating rate: 10°C/min) to identify decomposition thresholds (>200°C suggests stability for oral formulations). Oxidative decomposition in air (20–800°C) reveals residue profiles for excipient compatibility .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • SAR Analysis : Modify substituents (e.g., replace 4-fluorophenyl with p-tolyl) to assess impact on logP and IC₅₀ .
  • Free-Wilson Analysis : Quantify contributions of functional groups to activity using regression models .
  • Solubility-Permeability Trade-off : Use micellar liquid chromatography (MLC) to correlate logBB values with alkyl chain length of substituents .

Methodological Challenges and Solutions

Q. How to address low aqueous solubility in preclinical testing?

  • Answer : Use co-solvents (e.g., PEG-400) or nanoemulsions (particle size <200 nm via dynamic light scattering). Assess solubility via shake-flask method (pH 7.4 buffer) .

Q. What in silico tools predict metabolic liabilities of this compound?

  • Answer : Use Schrödinger’s ADMET Predictor to identify CYP450 oxidation sites (e.g., hydroxylation at C8 of the imidazotriazine core). Validate with microsomal stability assays (t₁/₂ >60 minutes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.